molecular formula C6H3Cl2NO2<br>Cl2C6H3NO2<br>C6H3Cl2NO2 B041259 1,4-Dichloro-2-nitrobenzene CAS No. 89-61-2

1,4-Dichloro-2-nitrobenzene

Cat. No.: B041259
CAS No.: 89-61-2
M. Wt: 192 g/mol
InChI Key: RZKKOBGFCAHLCZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,4-Dichloro-2-nitrobenzene is a precursor to many derivatives of commercial interest . Hydrogenation gives 1,4-dichloroaniline . Nucleophiles displace the chloride adjacent to the nitro group: ammonia gives the aniline derivative, aqueous base gives the phenol derivative, and methoxide gives the anisole derivative . These compounds are respectively 4-chloro-2-nitroaniline, 4-chloro-2-nitrophenol, and 4-chloro-2-nitroanisole .

Cellular Effects

It has been suggested that it may have effects on the liver and kidneys, resulting in impaired functions . It is also possibly carcinogenic to humans .

Molecular Mechanism

It is known that nucleophiles displace the chloride adjacent to the nitro group . This suggests that this compound may interact with biomolecules through nucleophilic substitution reactions.

Temporal Effects in Laboratory Settings

It is known that it is a precursor to many derivatives of commercial interest , suggesting that its effects may change over time as it is metabolized into these derivatives.

Dosage Effects in Animal Models

It has been suggested that it may have effects on the liver and kidneys, resulting in impaired functions . It is also possibly carcinogenic to humans .

Metabolic Pathways

It is known that it is a precursor to many derivatives of commercial interest , suggesting that it may be involved in various metabolic pathways leading to these derivatives.

Transport and Distribution

It is known that it is a precursor to many derivatives of commercial interest , suggesting that it may be transported and distributed in a manner similar to these derivatives.

Chemical Reactions Analysis

1,4-Dichloro-2-nitrobenzene undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,4-Dichloro-2-nitrobenzene can be compared with other dichloronitrobenzene isomers:

The uniqueness of this compound lies in its specific arrangement of substituents, which dictates its chemical behavior and suitability for various applications.

Properties

IUPAC Name

1,4-dichloro-2-nitrobenzene
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InChI

InChI=1S/C6H3Cl2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
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InChI Key

RZKKOBGFCAHLCZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl
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Molecular Formula

C6H3Cl2NO2
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DSSTOX Substance ID

DTXSID7052602
Record name 1,4-Dichloro-2-nitrobenzene
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Molecular Weight

192.00 g/mol
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Physical Description

Yellow solid; [ICSC] Yellow crystals; [Sigma-Aldrich MSDS], YELLOW FLAKES.
Record name 1,4-Dichloro-2-nitrobenzene
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Boiling Point

267 °C, 261 °C
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Flash Point

135 °C
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Solubility

In water, 95 mg/L at 25 °C, In water, 92.1 mg/L at 20 °C, Soluble in ethanol, ether, benzene, carbon disulfide; slightly soluble in carbon tetrachloride, Solubility in water, g/100ml at 20 °C: 0.01 (very slightly soluble)
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Density

1.669 at 22 °C, Density: 1.479 g/cu cm at 75 °C, 1.67 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name 1,4-Dichloro-2-nitrobenzene
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Vapor Density

Relative vapor density (air = 1): 6.6
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Vapor Pressure

0.00505 [mmHg], 0.00383 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.5
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Color/Form

Plates or prisms from alcohol, plates from ethyl acetate

CAS No.

89-61-2
Record name 2,5-Dichloronitrobenzene
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Melting Point

56 °C, 55 °C
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Synthesis routes and methods

Procedure details

2020 g (10.5 mol) of 2,5-dichloronitrobenzene, 70 g (0.2 mol) of octadecyltrimethylammonium chloride and 580 g (10.0 mol) of potassium fluoride were reacted analogously to Example 1. 936 g (72.3%, relative to 2,5-dichloronitrobenzene converted) of 2-fluoro-5-chloronitrobenzene and 600 g (29.7%, relative to 2,5-dichloronitrobenzene employed) of unreacted 2,5-dichloronitrobenzene were obtained.
Quantity
2020 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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